molecular formula C13H21N B6353019 (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine CAS No. 1019551-74-6

(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine

Cat. No. B6353019
CAS RN: 1019551-74-6
M. Wt: 191.31 g/mol
InChI Key: FDYLGQLTLRTMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine” is an organic compound. It has a molecular formula of C13H21N and a molar mass of 191.31 g/mol . This compound has been widely used in several fields of research and industry.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a butan-2-yl group and a 2,4-dimethylphenylmethyl group attached to an amine group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors such as its purity and the conditions under which it’s stored. Detailed properties such as melting point, boiling point, and density were not found in the available sources .

Scientific Research Applications

Steric Effects in Formylation Reactions

In the study of formylation reactions of 2,4-dialkylphenol, it was found that steric effects of alkyl groups significantly influence the formation of by-products. One of these by-products includes a compound structurally related to (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine. This highlights the role of steric hindrance in chemical synthesis and the potential for creating diverse compounds (Huang, Chu, & Xu, 2008).

Synthesis and Crystal Structures

Research involving derivatives of butyrate and 1,3-dioxane, including 2,6-dimethyl N-(4-methylphenyl)-1,3-dioxan-4-amine, shows the importance of this compound in studying crystal structures and molecular interactions. These studies contribute to our understanding of molecular geometry and its implications in chemical reactions (Jebas et al., 2013).

Chromium Methyl Complexes

A study involving low-valent aminopyridinato chromium methyl complexes demonstrates the significance of this compound derivatives in the field of organometallic chemistry. This research provides insights into the electronic structure of organometallic complexes and their potential applications in catalysis (Noor, Schwarz, & Kempe, 2015).

X-Ray Structures and Computational Studies

X-ray structural analysis and computational studies of various cathinones, including derivatives of this compound, provide critical information on molecular geometries and electronic properties. This research is essential in the field of material science and drug design (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Solution-Phase Derived Library Screening

The construction of a minilibrary using solution-phase synthesis involving butan-1-amine and its coupling with carboxylic acids, demonstrates the utility of this compound derivatives in high-throughput screening and drug discovery. This approach enables the rapid evaluation of compound libraries for potential therapeutic applications (Chiang et al., 2009).

Mechanism of Action

The mechanism of action of “(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine” is not specified in the available sources. Its effects would depend on its use in specific applications, which could range from research to industry.

Safety and Hazards

The safety and hazards associated with “(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine” would depend on factors such as the amount handled, the precautions taken during handling, and the specific use of the compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-5-12(4)14-9-13-7-6-10(2)8-11(13)3/h6-8,12,14H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYLGQLTLRTMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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